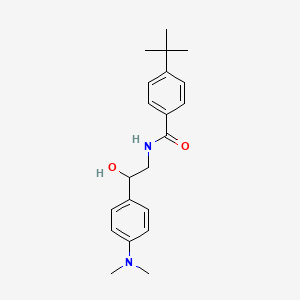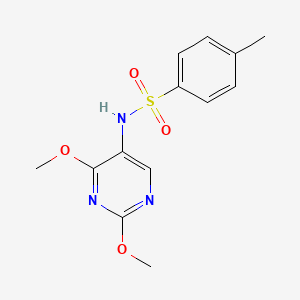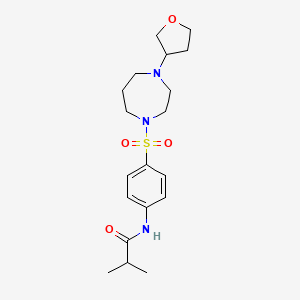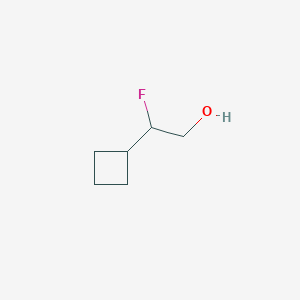
4-(tert-butyl)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide, also known as BML-275, is a potent and selective inhibitor of the enzyme AMP-activated protein kinase (AMPK). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of metabolic disorders, cancer, and inflammation. In
Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
The synthesis of derivatives of 4-(tert-butyl)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide has led to the development of polymers with significant applications. For instance, derivatives synthesized through aromatic nucleophilic substitution reactions have been utilized to prepare polyamides with flexible main-chain ether linkages. These polymers exhibit non-crystallinity, solubility in polar solvents, and form transparent, flexible, and tough films. They are noted for their high thermal stability, demonstrated by glass transition temperatures mostly above 200°C and significant weight loss temperatures, making them suitable for advanced material applications (Hsiao, Yang, & Chen, 2000).
Organic Synthesis and Chemical Reactivity
Research into tert-butyl phenylazocarboxylates, closely related in structure to the compound , reveals their versatility as building blocks in synthetic organic chemistry. These compounds facilitate nucleophilic substitutions and radical reactions, enabling the synthesis of azocarboxamides and modifications of the benzene ring. Such chemical reactivity has paved the way for developing new synthetic pathways and molecules with potential applications in various chemical industries (Jasch, Höfling, & Heinrich, 2012).
Antioxidant and Stabilization Roles
The compound and its derivatives have been investigated for their antioxidant properties and potential as stabilizers in different contexts. For example, research into stabilizing diesel fuel has utilized derivatives for their antioxidative capabilities, contributing to the development of more stable and clean fuel formulations (Koshelev et al., 1996).
Electrochromic and Fluorescent Materials
Derivatives have been explored for their electrochromic properties, showing promise in developing novel materials for electrochromic devices (ECDs). Research indicates that these derivatives can undergo multi-oxidation stages at lower potentials, enhancing ECDs' performance by providing higher contrast and faster switching times. Furthermore, their incorporation into hybrid films with metal oxides like ZrO2 suggests potential for advanced applications in smart windows and displays (Li, Yen, & Liou, 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit antifungal and cytotoxic activities . Therefore, it’s possible that this compound may also interact with cellular targets involved in fungal growth and cancer cell proliferation.
Mode of Action
Based on the properties of structurally similar compounds, it can be inferred that it might interact with its targets through a radical approach . This interaction could lead to changes in the cellular processes, potentially inhibiting fungal growth or inducing cytotoxic effects in cancer cells .
Biochemical Pathways
Given its potential antifungal and cytotoxic activities , it might be involved in the disruption of essential cellular processes in fungi and cancer cells
Result of Action
Based on the properties of structurally similar compounds, it can be inferred that it might exhibit antifungal and cytotoxic activities . This suggests that the compound could potentially inhibit fungal growth and induce cell death in cancer cells.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be quenched on heating and in solution . Additionally, it can transform into non-fluorescent crystals when heated at 180° or by simple squeezing . These properties suggest that the compound’s action and stability might be sensitive to temperature and mechanical stress.
Propiedades
IUPAC Name |
4-tert-butyl-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-21(2,3)17-10-6-16(7-11-17)20(25)22-14-19(24)15-8-12-18(13-9-15)23(4)5/h6-13,19,24H,14H2,1-5H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFBBXLFLWABKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2920638.png)


![[(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2920643.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2920644.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2920646.png)


![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2920652.png)
![6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine](/img/structure/B2920653.png)
![(N'2E,N'6Z)-N'2,N'6-bis(3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarbohydrazide](/img/structure/B2920654.png)
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2920660.png)
